molecular formula C14H10ClN3S B8747432 7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine CAS No. 867353-43-3

7-Chloro-2-(methylsulfanyl)-6-phenylpyrido[2,3-d]pyrimidine

Cat. No. B8747432
Key on ui cas rn: 867353-43-3
M. Wt: 287.8 g/mol
InChI Key: LOSMDGISHFCUEH-UHFFFAOYSA-N
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Patent
US07544677B2

Procedure details

To the solution of methyl phenylacetate (0.945 g, 6.29 mmol) in THF (20 mL) at −78° C. was added LHMDS (1 M, 6.6 mL) and stirred for 1 h. 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (0.507 g, 3.0 mmol) was added. The mixture was stirred and warmed to rt. The reaction was quenched with saturated NH4Cl solution and extracted with CH2Cl2. The combined organic layer was dried, filtered and concentrated. The residue was dissolved in CH3CN (5 mL) and phosphorus oxychloride (4.6, 30 mmol) was added. The mixture was heated to reflux overnight. After cooled to rt, the reaction mixture was concentrated. The residue was basified with saturated NaHCO3 solution and extracted with CH2Cl2. The combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (0.5% MeOH in CH2Cl2) to give the title compound. LRMS m/z (M+H) Calcd: 288.7, found: 288.2.
Quantity
0.945 g
Type
reactant
Reaction Step One
Name
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.507 g
Type
reactant
Reaction Step Two
Quantity
30 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[NH2:22][C:23]1[C:28]([CH:29]=O)=[CH:27][N:26]=[C:25]([S:31][CH3:32])[N:24]=1.P(Cl)(Cl)([Cl:35])=O>C1COCC1>[Cl:35][C:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:29][C:28]2[CH:27]=[N:26][C:25]([S:31][CH3:32])=[N:24][C:23]=2[N:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.945 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Name
Quantity
6.6 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.507 g
Type
reactant
Smiles
NC1=NC(=NC=C1C=O)SC
Step Three
Name
Quantity
30 mmol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH3CN (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (0.5% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(N=C(N=C2)SC)N1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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